4-(5-Nitro-1H-benzoimidazol-2-yl)-butyric acid
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Overview
Description
4-(5-Nitro-1H-benzoimidazol-2-yl)-butyric acid is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. The presence of the nitro group at the 5-position and the butyric acid moiety makes this compound particularly interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Nitro-1H-benzoimidazol-2-yl)-butyric acid typically involves the condensation of ortho-phenylenediamine with a suitable carboxylic acid derivative under oxidative conditions. One common method involves the reaction of ortho-phenylenediamine with 5-nitro-2-carboxybenzaldehyde in the presence of an oxidizing agent like sodium metabisulfite. The reaction is carried out in a solvent mixture under mild conditions to yield the desired benzimidazole derivative .
Industrial Production Methods
Industrial production of benzimidazole derivatives, including this compound, often involves large-scale synthesis using similar condensation reactions. The process is optimized for high yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(5-Nitro-1H-benzoimidazol-2-yl)-butyric acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Sodium metabisulfite is commonly used as an oxidizing agent.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Various electrophiles can be used to introduce different substituents on the benzimidazole ring.
Major Products Formed
Reduction: 4-(5-Amino-1H-benzoimidazol-2-yl)-butyric acid.
Substitution: Various substituted benzimidazole derivatives depending on the electrophile used.
Scientific Research Applications
4-(5-Nitro-1H-benzoimidazol-2-yl)-butyric acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an anticancer agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(5-Nitro-1H-benzoimidazol-2-yl)-butyric acid involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The benzimidazole ring can bind to specific enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
5-Nitrobenzimidazole: Similar structure with a nitro group at the 5-position.
2-Substituted benzimidazoles: Various derivatives with different substituents at the 2-position.
Uniqueness
4-(5-Nitro-1H-benzoimidazol-2-yl)-butyric acid is unique due to the presence of both the nitro group and the butyric acid moiety, which confer specific chemical and biological properties. This combination makes it a valuable compound for various research applications .
Properties
IUPAC Name |
4-(6-nitro-1H-benzimidazol-2-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4/c15-11(16)3-1-2-10-12-8-5-4-7(14(17)18)6-9(8)13-10/h4-6H,1-3H2,(H,12,13)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEODTOLGLBSUCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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